[3-(Hydroxymethyl)phenyl](phenyl)methanone
Overview
Description
“3-(Hydroxymethyl)phenylmethanone” is a chemical compound with the molecular formula C14H12O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)phenylmethanone” is based on the combination of a phenyl group and a hydroxymethyl group . The molecular weight of this compound is 212.24 .Physical And Chemical Properties Analysis
“3-(Hydroxymethyl)phenylmethanone” is a solid compound . Its molecular weight is 212.24 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods, including methylation, Friedel-Crafts acylation, demethylation, and geranylation steps (Mzozoyana & van Heerden, 2017). Another approach includes the synthesis of bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone, with confirmation via various spectroscopic methods (Jalbout et al., 2006).
Structural Investigation : X-ray diffraction studies have been used to confirm the structure of novel derivatives, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone (Zabiulla et al., 2016). These studies help in understanding the molecular geometry and intramolecular interactions of these compounds.
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities : Some derivatives have shown promising antibacterial and antifungal activities. This includes the study of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones (Ashok et al., 2017). Such findings indicate potential for developing new antimicrobial agents.
Antioxidant Properties : Compounds such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have demonstrated antioxidant activities, which are crucial for combating oxidative stress-related diseases (Rashmi et al., 2014).
Industrial and Chemical Applications
Herbicidal Activity : Aryl-naphthyl methanone derivatives have been explored for their potential as herbicides. Some of these compounds displayed significant herbicidal activity, indicating their potential use in agriculture (Fu et al., 2019).
Dyeing and Photostability : Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been developed, showcasing enhanced photostability and fluorescent properties suitable for dyeing applications (Jadhav et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVOUUBCQGAXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509778 | |
Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)phenyl)(phenyl)methanone | |
CAS RN |
56338-25-1 | |
Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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